molecular formula C11H10N4O2S B5918372 N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B5918372
M. Wt: 262.29 g/mol
InChI Key: BMVXVZDZCUPPEF-UHFFFAOYSA-N
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Description

“N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” is a synthetic organic compound that features both pyridine and thiazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” typically involves the following steps:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group at the 4-position.

    Formation of the Thiazole Derivative: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative.

    Coupling Reaction: The pyridine and thiazole derivatives are coupled through an ethanediamide linker under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The pyridine and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide: shares structural similarities with other compounds containing pyridine and thiazole rings, such as:

Uniqueness

The unique combination of the pyridine and thiazole rings in “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVXVZDZCUPPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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